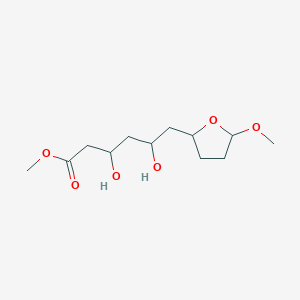
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate, also known as MDHH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDHH is a derivative of hexanoic acid and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate is not fully understood, but it is believed to involve the regulation of cellular signaling pathways and the modulation of cellular metabolism. Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation, suggesting that it may have therapeutic potential in these areas.
Biochemische Und Physiologische Effekte
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been found to have various biochemical and physiological effects, including the modulation of cellular metabolism, the regulation of signaling pathways, and the inhibition of inflammation and cancer cell proliferation. Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate, including the investigation of its potential therapeutic effects in various disease models, the development of novel materials based on Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate, and the optimization of its synthesis method to improve yield and purity. Further studies are also needed to fully understand the mechanism of action of Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate and its effects on cellular metabolism and signaling pathways.
Synthesemethoden
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate can be synthesized using various methods, including the reaction of hexanoic acid with 5-methoxy-2,3-dihydrofuran-2-one in the presence of a catalyst. Another method involves the reaction of 2,5-dioxo-1-pyrrolidine with 5-methoxy-2,3-dihydrofuran-2-one in the presence of a base. The yield of Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been investigated for its anti-inflammatory and anti-cancer properties. In biochemistry, Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been studied for its role in regulating cellular metabolism and signaling pathways. In materials science, Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
18142-13-7 |
|---|---|
Produktname |
Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate |
Molekularformel |
C12H22O6 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate |
InChI |
InChI=1S/C12H22O6/c1-16-11(15)7-9(14)5-8(13)6-10-3-4-12(17-2)18-10/h8-10,12-14H,3-7H2,1-2H3 |
InChI-Schlüssel |
UOEPVORRJQUSDF-UHFFFAOYSA-N |
SMILES |
COC1CCC(O1)CC(CC(CC(=O)OC)O)O |
Kanonische SMILES |
COC1CCC(O1)CC(CC(CC(=O)OC)O)O |
Synonyme |
β,δ-Dihydroxy-5-methoxy-2,3,4,5-tetrahydro-2-furanhexanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



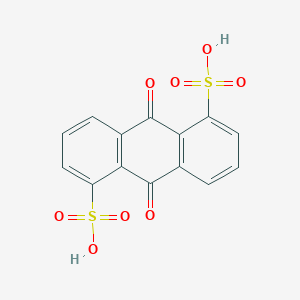
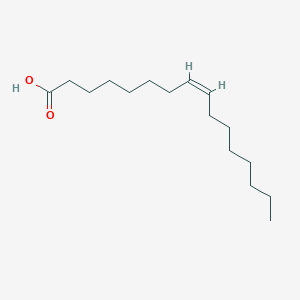
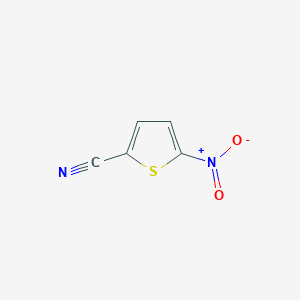
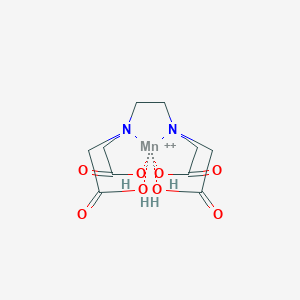
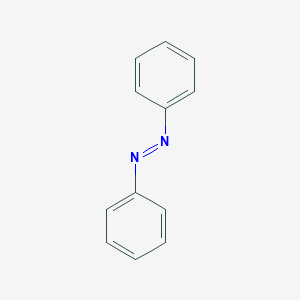
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
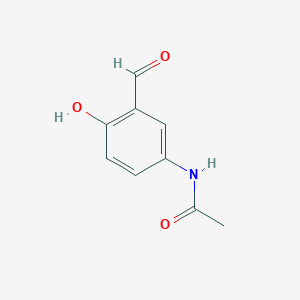
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
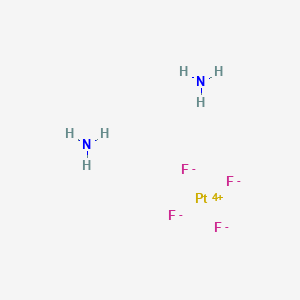

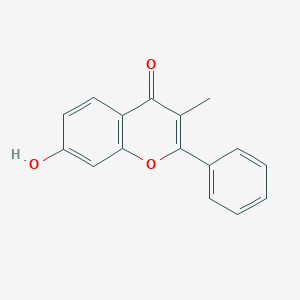
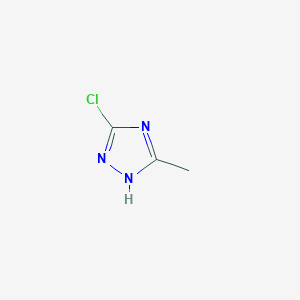
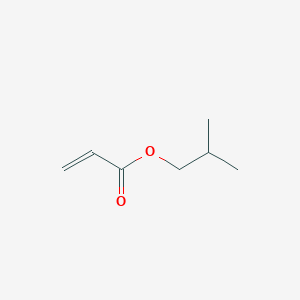
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)